(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate

Chiral HPLC Enantiomeric Purity Stereochemical Integrity

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (CAS 66605-57-0), commonly referred to as N-Boc-L-phenylalaninol, is a chiral amino alcohol derivative of L-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the amine and a primary alcohol, providing a defined stereocenter (S-configuration).

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 66605-57-0
Cat. No. B558234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
CAS66605-57-0
Synonyms66605-57-0; N-Boc-L-phenylalaninol; Boc-L-phenylalaninol; (S)-tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate; (S)-2-(Boc-amino)-3-phenyl-1-propanol; N-(tert-Butoxycarbonyl)-L-phenylalaninol; Boc-Phenylalaninol; (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol; LDKDMDVMMCXTMO-LBPRGKRZSA-N; (S)-N-(TERT-BUTOXYCARBONYL)-PHENYLALANINOL; MFCD00076976; (S)-tert-butyl1-hydroxy-3-phenylpropan-2-ylcarbamate; tert-butylN-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate; N-Boc-Phenylalaninol; AmbotzBAL1009; PubChem5737; zlchem1203; AC1MBZFI; (S)-N-Bocphenylalaninol; AC1Q1MUA; N-t-BOC-L-Phenylalaninol; KSC352Q7T; SCHEMBL271855; 421685_ALDRICH; 479594_ALDRICH
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
InChIKeyLDKDMDVMMCXTMO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (CAS 66605-57-0): Protected Amino Alcohol for Chiral Synthesis


tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (CAS 66605-57-0), commonly referred to as N-Boc-L-phenylalaninol, is a chiral amino alcohol derivative of L-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the amine and a primary alcohol, providing a defined stereocenter (S-configuration) [1]. This compound is a fundamental building block in pharmaceutical and peptide synthesis, where the Boc group enables controlled, selective reactions while preserving chiral integrity, and is widely utilized in the preparation of complex molecules, including drug candidates and natural products [2].

Why Generic Substitution Fails for tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (CAS 66605-57-0)


Substituting tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate with an unprotected analog, an alternative protecting group, or the opposite enantiomer is not equivalent due to critical differences in reaction compatibility, stereochemical outcome, and downstream processing. The Boc group provides a unique balance of acid-lability and stability to basic/nucleophilic conditions that differs from other carbamates like Cbz (hydrogenolytically cleaved) [1]. Unprotected L-phenylalaninol lacks the necessary amine protection for many multi-step syntheses, leading to side reactions. Furthermore, the enantiomeric purity of the building block directly dictates the stereochemistry of the final product; using the D-enantiomer (CAS 106454-69-7) yields the opposite stereoisomer, which can be biologically inactive or even harmful . The following quantitative evidence details these performance gaps.

Product-Specific Quantitative Evidence Guide for tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (CAS 66605-57-0)


Enantiomeric Purity: HPLC Verification of Stereochemical Integrity

The L-enantiomer of this compound can be supplied with a verified enantiomeric purity of ≤0.5% of the undesired D-enantiomer, as determined by chiral HPLC. This level of stereochemical purity is critical for applications where the wrong enantiomer could lead to inactive or toxic compounds [1]. While the D-enantiomer (CAS 106454-69-7) is also commercially available with high purity (98% assay, [α]23/D +24°, c = 1 in chloroform), the procurement choice directly determines the stereochemical outcome of any subsequent synthesis .

Chiral HPLC Enantiomeric Purity Stereochemical Integrity

Optical Rotation: A Critical Quality Attribute for Chiral Identity Confirmation

The specific optical rotation of the L-enantiomer is a key differentiator and quality control metric. Reported values are [α]20/D = -27.5° ± 2.5° (c=1 in methanol) or -27° (c=1 in chloroform) . This negative rotation contrasts with the positive rotation of the D-enantiomer (CAS 106454-69-7), which has [α]23/D +24° (c=1 in chloroform) . The unprotected L-phenylalaninol exhibits a different rotation ([α]20/D = -23° ± 2°, c=5 in ethanol), further confirming the influence of the Boc group on the compound's chiroptical properties [1].

Optical Rotation Chiral Identity Quality Control

Protecting Group Strategy: Boc vs. Cbz Stability and Cleavage Orthogonality

The Boc group on this compound is stable to basic hydrolysis, hydrazinolysis, and catalytic hydrogenation, but is readily cleaved under acidic conditions (e.g., TFA). This is a critical advantage over the Cbz-protected analog (CAS 6372-14-1). While Cbz-L-phenylalaninol is also a protected amino alcohol (with a melting point of 90-96°C and optical rotation of -38° to -44°), its Cbz group is removed by hydrogenolysis, a process incompatible with molecules containing other reducible functionalities like alkenes or nitro groups [1]. The Boc group's orthogonal lability provides greater flexibility in complex, multi-step synthesis design.

Protecting Groups Orthogonal Chemistry Boc vs. Cbz

Melting Point as a Key Indicator of Crystallinity and Handling Properties

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate is a crystalline solid with a reported melting point range of 94-96 °C . This is significantly higher than the melting point of the unprotected L-phenylalaninol, which is 92-94 °C [1]. The higher melting point, a result of the Boc group, indicates a more stable crystalline lattice. This property facilitates handling, weighing, and purification, and is a critical quality control parameter for confirming identity and purity upon receipt.

Melting Point Crystallinity Physical Form

Best Research and Industrial Application Scenarios for tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate (CAS 66605-57-0)


Synthesis of Enantiomerically Pure Pharmaceuticals

This compound is the preferred starting material for the synthesis of chiral APIs, such as (R)-Amphetamine, where the L-configuration of the building block is essential for achieving the desired stereochemistry in the final drug molecule [1]. Its high enantiomeric purity (≤0.5% D-enantiomer) minimizes the risk of generating the undesired stereoisomer, which could have different or adverse biological effects.

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Deprotection

The Boc group's acid-lability makes this compound ideal for Boc-strategy SPPS. Unlike Fmoc-protected amino acids, which are base-labile, Boc-protected building blocks allow for the use of strong acids like TFA for deprotection, a process that is orthogonal to many other common protecting groups used in peptide synthesis [2].

Asymmetric Catalysis and Chiral Auxiliary Applications

The defined stereocenter and functional groups of this compound allow it to serve as a chiral auxiliary or ligand precursor in asymmetric synthesis. Its use in reactions such as asymmetric alkylations or Michael additions leverages its chirality to induce stereoselectivity in the formation of new stereocenters, enabling the creation of complex, enantiomerically enriched molecules [1].

Development of β-Adrenergic Blockers and Other Chiral Intermediates

This compound's chiral scaffold is relevant to the synthesis of β-adrenergic blocking agents. The ability to determine its enantiomeric purity by HPLC on chiral stationary phases is a critical quality control step in the production of these chiral intermediates, ensuring the correct stereochemistry is maintained throughout the synthesis [3].

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